4-Amino-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Amino-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Peptide Synthesis :
- 4-Oximino-pyrazol-5-ones, derived from 4-Amino-1H-pyrazole-3-carboxylic acid, are used for carboxyl activation in peptide synthesis without causing racemization (Vicentini et al., 2009).
- Orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids can replace peptide bonds in various peptide structures (Jones et al., 2011).
Medicinal Chemistry and Pharmacology :
- Some derivatives exhibit analgesic and anti-inflammatory properties, suggesting potential as novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
- Novel pyrazole derivatives show potent inhibitory effects on carbonic anhydrase isoenzymes, beneficial for glaucoma treatment (Kasımoğulları et al., 2010).
Organic Synthesis :
- Methods have been developed for synthesizing novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, useful in creating polychelated ligands for metal complex catalysis (Dalinger et al., 2020).
- 1H-pyrazole-3-carboxylic acid can be converted into various derivatives, showing potential in the development of new compounds (Yıldırım et al., 2005).
Chemical Hybridizing Agents :
- Synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid and related pyrazole derivatives are important for chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Improved Synthesis Methods :
- An improved synthesis method for 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate increases yield to 97.1%, enhancing efficiency (Dong, 2011).
Mechanism of Action
Mode of Action
The specific mode of action of 4-Amino-1H-pyrazole-3-carboxylic acid is currently unknown . It’s known that many pyrazole derivatives interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical processes, but the specific pathways affected by this compound require further investigation .
Future Directions
While the specific future directions for 4-Amino-1H-pyrazole-3-carboxylic acid are not mentioned in the retrieved papers, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The compound has a melting point of 135 °C (dec.) (lit.) and should be stored at 2-8°C .
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with different enzymes and cofactors
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-7-3(2)4(8)9/h1H,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRRRNSPESGSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626524 | |
Record name | 4-Amino-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-52-7 | |
Record name | 4-Amino-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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